methyl 4-chloro-2-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a triazole ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters, triazole derivatives, and benzoxazole-containing molecules. Examples include:
- METHYL 4-CHLORO-2-[3-(CHLOROMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL (PHENYL)METHANONE
- BENZOIC ACID, 5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)-, METHYL ESTER
Uniqueness
The uniqueness of METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H18ClN5O4 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-21-12-16(26)8-10-18(21)25(33)34-2)28-30-31(14)17-9-11-20-19(13-17)23(35-29-20)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,27,32) |
InChI Key |
HZYMBRMFVQTNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)OC |
Origin of Product |
United States |
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